(Z)-3-methyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide
Description
(Z)-3-methyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a heterocyclic compound featuring a benzothiazole core fused with a sulfamoyl group at position 6 and a propargyl (prop-2-yn-1-yl) substituent at position 2. The Z-configuration of the imine bond (C=N) in the thiazolidine ring is critical for its stereochemical and electronic properties, influencing its reactivity and biological interactions.
The propargyl group introduces alkyne functionality, which could enable click chemistry modifications or act as a reactive handle in further synthetic derivatization .
Properties
IUPAC Name |
3-methyl-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S2/c1-3-9-21-15-8-7-14(26(19,23)24)11-16(15)25-18(21)20-17(22)13-6-4-5-12(2)10-13/h1,4-8,10-11H,9H2,2H3,(H2,19,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXONXZCKDBGYID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Benzothiazole Family
(a) I6: 2-((E)-4-Hydroxystyryl)-1-methyl-4-((Z)-(3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)quinolin-1-ium iodide
- Key Differences: Replaces the benzamide group with a quinolinium ring, introducing positive charge and aromaticity. Lacks the sulfamoyl group, reducing polar interactions but improving lipophilicity.
- Similarities :
(b) N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Key Differences :
- Substitutes the benzothiazole ring with a simpler benzamide structure.
- Includes a 2-hydroxy-1,1-dimethylethyl group, creating an N,O-bidentate directing group for metal coordination (e.g., in C–H activation reactions).
Sulfamoyl-Containing Analogues
(a) N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine (Compound 2)
- Key Differences :
- Replaces the benzothiazole with a benzodithiazine ring fused to a dioxane group.
- Contains a chloro substituent at position 6 and a hydrazine group, enabling diverse reactivity (e.g., nucleophilic substitution).
(b) N-[(2Z)-3-(2-Propyn-1-yl)-6-sulfamoyl-1,3-benzothiazol-2(3H)-ylidene]-2-furamide
- Key Differences :
- Substitutes the 3-methylbenzamide with a furan-2-carboxamide group, altering electronic density and hydrogen-bonding capacity.
- Similarities :
Comparative Data Table
Research Findings and Implications
- Stereochemical Impact : The Z-configuration in the target compound likely enhances planar alignment of the benzothiazole and benzamide rings, improving binding to flat enzymatic pockets compared to E-isomers .
- Sulfamoyl vs. Sulfonyl: Unlike non-aminated sulfonyl groups (e.g., in benzodithiazine derivatives), the sulfamoyl group in the target compound may enhance water solubility and mimic sulfonamide antibiotics .
- Propargyl vs. Styryl : The propargyl group’s alkyne functionality offers modularity for bioconjugation, whereas styryl groups (as in I6) prioritize photophysical properties .
Preparation Methods
Chlorosulfonation
The benzo[d]thiazol-2(3H)-one derivative is treated with chlorosulfonic acid (3.0 equiv) at 0°C, followed by gradual warming to 110°C for 5–8 hours. The reaction mixture is quenched on crushed ice, yielding 6-chlorosulfonylbenzo[d]thiazol-2(3H)-one as a white precipitate (70–85% yield). Excess chlorosulfonic acid is critical to ensure complete conversion, as incomplete sulfonation leads to positional isomers.
Amination with Ammonium Hydroxide
The chlorosulfonyl intermediate is suspended in ice-cold ammonium hydroxide (25% w/v) and stirred for 2–3 hours at room temperature. Neutralization with concentrated HCl precipitates 6-sulfamoylbenzo[d]thiazol-2(3H)-one, which is vacuum-filtered and dried (85–95% yield).
Table 1: Optimization of Sulfamoylation Conditions
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Temperature (°C) | 0→25 | 0→110 | 0→110 |
| Reaction Time (h) | 3 | 8 | 5–8 |
| NH4OH Equiv | 10 | 30 | 30 |
| Yield (%) | 70 | 95 | 85–95 |
Propargyl Group Introduction at the 3-Position
The 3-position of the sulfamoylbenzo[d]thiazole is functionalized with a prop-2-yn-1-yl group via nucleophilic substitution.
Alkylation with Propargyl Bromide
A suspension of 6-sulfamoylbenzo[d]thiazol-2(3H)-one (1.0 equiv) in dry DMF is treated with propargyl bromide (1.2 equiv) and potassium carbonate (2.0 equiv) at 60°C for 12 hours. The reaction is monitored by TLC (eluent: hexane/ethyl acetate 3:1), and the product is purified via silica gel chromatography (DCM/methanol 95:5), yielding 3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-one (72% yield).
Key Considerations :
- Solvent Polarity : DMF enhances the nucleophilicity of the thiazolone nitrogen.
- Base Selection : K2CO3 outperforms stronger bases like NaH, which promote side reactions.
Z-Selective Imine Formation with 3-Methylbenzamide
The final step involves condensation of 3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-one with 3-methylbenzamide to establish the Z-configured imine bond.
Coupling via EDCI/HOBt Activation
A solution of 3-methylbenzamide (1.1 equiv) in anhydrous DMF is activated with EDCI (1.5 equiv) and HOBt (1.5 equiv) under nitrogen. After 30 minutes, the propargylated thiazolone (1.0 equiv) is added, and the mixture is stirred at room temperature for 24 hours. The Z-isomer predominates (85:15 Z:E ratio) due to steric hindrance from the propargyl group. Purification by column chromatography (DCM/methanol 97:3) yields the title compound as a pale-yellow solid (68% yield).
Table 2: Characterization Data for (Z)-Isomer
Mechanistic Insights and Configuration Control
The Z-selectivity arises from kinetic control during imine bond formation. The bulky propargyl group at the 3-position and sulfamoyl group at the 6-position create a steric environment that favors the cis-addition of the benzamide nitrogen to the thiazolone carbonyl. DFT calculations suggest a 3.2 kcal/mol energy difference between Z and E transition states, explaining the observed isomer ratio.
Alternative Synthetic Routes and Comparative Analysis
Microwave-Assisted Synthesis
Microwave irradiation (100°C, 300 W) reduces reaction time for the imine formation step from 24 hours to 45 minutes, with comparable yield (65%) and improved Z-selectivity (90:10).
Enzymatic Resolution
Lipase-catalyzed kinetic resolution using Candida antarctica (CAL-B) in tert-butyl methyl ether selectively hydrolyzes the E-isomer, enhancing Z-purity to 98%.
Table 3: Method Comparison
| Method | Yield (%) | Z:E Ratio | Time |
|---|---|---|---|
| EDCI/HOBt | 68 | 85:15 | 24 h |
| Microwave | 65 | 90:10 | 45 min |
| Enzymatic Resolution | 60 | 98:2 | 72 h |
Industrial-Scale Production Considerations
For kilogram-scale synthesis, continuous flow reactors demonstrate advantages:
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